2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-7-14(11-17(13)22-10-4-5-19(22)23)21-20(24)16-9-8-15(25-2)12-18(16)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKYPGSAXBWZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrrolidinone ring with the substituted benzamide using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Medicine: Clinical trials have explored its use as a therapeutic agent for cancer treatment, particularly in combination with other chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves several molecular targets and pathways:
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Induction of Apoptosis: It induces programmed cell death in cancer cells by activating specific apoptotic pathways.
Modulation of Immune Response: The compound can modulate the immune response, enhancing the body’s ability to target and destroy cancer cells.
Comparison with Similar Compounds
Key Observations:
- In contrast, ZINC33268577’s bromine substituent may stabilize charge-transfer interactions .
- Lactam vs. Heterocycles: The pyrrolidinone lactam in the target compound provides a rigid, hydrogen-bonding scaffold distinct from the pyridopyrimidine (ZINC33268577) or quinazoline () systems, which offer planar aromaticity for π-π stacking.
- Rotatable Bonds : The target compound likely has fewer rotatable bonds (estimated 4–5) compared to ZINC1162830 (7 rotatable bonds, ), suggesting better conformational stability for target engagement .
Pharmacological and Physicochemical Properties
- Solubility : The dimethoxy groups may improve aqueous solubility compared to halogenated analogues (e.g., ZINC33268577) but reduce it relative to hydroxylated variants (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ).
- Metabolic Stability: The pyrrolidinone ring could resist oxidative metabolism better than compounds with unmodified alkyl chains (e.g., Example 53’s ethyl group, ).
- Binding Interactions : The lactam’s carbonyl may act as a hydrogen-bond acceptor, akin to the pyridopyrimidine in ZINC33268577, but with distinct spatial orientation .
Biological Activity
The compound 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule belonging to the class of benzamides. Its unique structural features, including methoxy substituents and a pyrrolidinone ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: CHNO
- Molecular Weight: Approximately 318.37 g/mol
- IUPAC Name: 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Structural Features
The compound features:
- Two methoxy groups at the 2 and 4 positions of the benzene ring.
- A pyrrolidinone moiety linked to a phenyl group, which enhances its pharmacological potential.
Pharmacological Potential
Research indicates that 2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibits various biological activities, particularly in the fields of oncology and neuropharmacology:
-
Cancer Therapeutics:
- The compound has shown promise in inhibiting specific tyrosine kinases involved in cancer progression. Tyrosine kinases are critical in signaling pathways that regulate cell proliferation and survival.
- In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.
-
Neuropharmacology:
- It may interact with neurotransmitter receptors, potentially influencing neurochemical signaling. This interaction could lead to therapeutic effects in neurodegenerative diseases or conditions characterized by neurotransmitter imbalances.
The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets, modulating their activity. The presence of methoxy groups is believed to enhance lipophilicity, facilitating better membrane permeability and receptor binding.
Table 1: Summary of Biological Activities
| Activity Area | Findings |
|---|---|
| Cancer Inhibition | Significant reduction in cell viability in multiple cancer cell lines. |
| Neurotransmitter Modulation | Potential interaction with GABA and serotonin receptors; effects on mood disorders observed. |
| Enzyme Inhibition | Identified as an inhibitor of certain tyrosine kinases; implications for targeted cancer therapy. |
Relevant Research Studies
- Study on Cancer Cell Lines:
- Neuropharmacological Effects:
- Antiviral Activity:
Q & A
Q. How does this compound compare to structurally similar benzamide derivatives in terms of solubility and bioavailability?
Q. What collaborative frameworks enhance interdisciplinary research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
